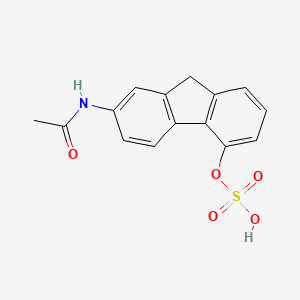

7-Acetamido-9H-fluoren-4-yl hydrogen sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetamido-9H-fluoren-4-yl hydrogen sulfate typically involves the acylation of 9H-fluoren-4-amine with acetic anhydride, followed by sulfonation with sulfuric acid. The reaction conditions often include:

Acylation: The reaction is carried out in an inert atmosphere, usually under nitrogen, at a temperature range of 0-5°C to control the exothermic reaction.

Sulfonation: The sulfonation step involves the addition of concentrated sulfuric acid to the acylated product, followed by heating to 60-70°C to complete the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Acylation: Using large reactors with precise temperature control to ensure uniform acylation.

Continuous Sulfonation: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

7-Acetamido-9H-fluoren-4-yl hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The primary products are amines and alcohols.

Substitution: The products vary depending on the nucleophile used but generally include substituted fluorenes.

Scientific Research Applications

7-Acetamido-9H-fluoren-4-yl hydrogen sulfate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-Acetamido-9H-fluoren-4-yl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Activation: It can also interact with cell surface receptors, triggering intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

7-Acetamido-9H-fluorene: Lacks the sulfate group, making it less soluble in water.

9H-Fluoren-4-amine: The parent amine compound, which is more reactive but less stable.

4-Acetamidobenzenesulfonic acid: Contains a similar acetamido group but is structurally different.

Uniqueness

7-Acetamido-9H-fluoren-4-yl hydrogen sulfate is unique due to its combination of the acetamido and sulfate groups, which confer specific chemical properties such as increased solubility and reactivity. This makes it particularly useful in various research applications where these properties are advantageous.

Biological Activity

7-Acetamido-9H-fluoren-4-yl hydrogen sulfate, with the CAS number 108620-52-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C15H13NO5S

Molecular Weight: 319.33 g/mol

IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated concerning its effects on various biological systems. The compound exhibits properties that may influence enzyme activity, cellular signaling pathways, and potential therapeutic applications.

The compound is believed to interact with specific enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses. The precise molecular targets and the nature of these interactions require further elucidation through experimental studies.

In Vitro Studies

Recent studies have shown that this compound can inhibit certain enzyme activities. For instance, in a study focused on ATPase activity related to P-glycoprotein (P-gp), the compound demonstrated an ability to modulate ATPase function. This modulation is critical as P-gp is known for its role in drug resistance mechanisms in cancer cells .

Case Studies

- Drug Resistance Reversal : A case study highlighted the use of this compound in reversing paclitaxel resistance in HEK293 cells overexpressing P-gp. The results indicated a significant reduction in tumor volume and weight without apparent side effects in murine models .

- Antiviral Activity : Although not directly tested on viral pathogens, structural analogs of the compound have shown antiviral properties against COVID-19. This suggests that derivatives or similar compounds could be explored for their antiviral potential .

Synthesis and Derivatives

The synthesis of this compound typically involves the modification of fluorenyl structures through acetamide and sulfonate functionalities. Understanding its synthesis is crucial for developing analogs with enhanced biological properties.

Synthetic Route Example:

- Starting Material : Fluorene derivative.

- Reagents : Acetic anhydride for acetylation; sulfuric acid for sulfonation.

- Conditions : Reflux under controlled temperatures to ensure proper functionalization.

Properties

CAS No. |

108620-52-6 |

|---|---|

Molecular Formula |

C15H13NO5S |

Molecular Weight |

319.3 g/mol |

IUPAC Name |

(7-acetamido-9H-fluoren-4-yl) hydrogen sulfate |

InChI |

InChI=1S/C15H13NO5S/c1-9(17)16-12-5-6-13-11(8-12)7-10-3-2-4-14(15(10)13)21-22(18,19)20/h2-6,8H,7H2,1H3,(H,16,17)(H,18,19,20) |

InChI Key |

PSEBYCYFTUXZNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.